
FTI 277 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FTI-277 HCl is an inhibitor of farnesyl transferase (FTase), a highly potent Ras CAAX peptidomimetic . It antagonizes both H- and K-Ras oncogenic signaling . FTI-277 HCl can inhibit hepatitis delta virus (HDV) infection .
Molecular Structure Analysis
The molecular formula of FTI-277 HCl is C22H30ClN3O3S2 . Its molecular weight is 484.07 . The chemical name is (Z)-5-((®-2-amino-3-mercaptopropyl)amino)-N-((S)-1-methoxy-4-(methylthio)-1-oxobutan-2-yl)-[1,1’-biphenyl]-2-carbimidic acid hydrochloride .
Physical And Chemical Properties Analysis
FTI-277 HCl has a molecular weight of 484.07 and a molecular formula of C22H30ClN3O3S2 . It is soluble in water with ultrasonic, DMSO, and EtOH .
Wissenschaftliche Forschungsanwendungen
FTI 277 HCl: A Comprehensive Analysis of Scientific Research Applications
Cancer Research Inhibiting Oncogenic Signaling: FTI 277 HCl is known to block Ras oncogenic signaling by accumulating inactive Ras/Raf complexes in the cytoplasm, preventing the activation of the MAPK cascade, which is crucial in cancer development and progression . This has been particularly noted in breast cancer cell lines, where FTI 277 HCl has shown potential in combined therapy with other drugs like Tamoxifen .
2. Hepatitis Delta Virus (HDV) Infection: Antiviral Activity The compound has been effective in inhibiting viremia in mice transfected to produce HDV, suggesting its potential as an antiviral agent against HDV infection .
Apoptosis Induction Cell Growth Inhibition: FTI 277 HCl induces apoptosis and inhibits cell growth, which is a desirable effect for cancer treatment. It achieves this by inhibiting farnesyltransferase (FTase), which is essential for the post-translational modification of many proteins involved in cell proliferation .
Radiosensitization Enhancing Radiotherapy Efficacy: In H-ras-transformed rat embryo cells, FTI 277 HCl has been shown to increase levels of apoptosis after irradiation, suggesting its use as a radiosensitizer to enhance the efficacy of radiotherapy in cancer treatment .
5. Breast Cancer Invasion: Inhibiting Cell Migration FTI 277 HCl has been observed to inhibit the membrane localization of H-Ras in breast cancer cells, thereby reducing cell invasion and metastasis potential, which is a significant concern in breast cancer management .
6. Protein Farnesylation: Research on Post-Translational Modifications The inhibitor has been used to study protein farnesylation in various cell lines, providing insights into the role of post-translational modifications in cell signaling and disease pathology .
Wirkmechanismus
Target of Action
FTI 277 HCl is a potent and selective inhibitor of farnesyl transferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins .
Mode of Action
FTI 277 HCl acts by inhibiting the farnesylation process of the Ras proteins . Specifically, it antagonizes both H-Ras and K-Ras oncogenic signaling . The inhibition of these Ras proteins disrupts their ability to transmit signals for cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by FTI 277 HCl is the Ras signaling pathway . By inhibiting the farnesylation of Ras proteins, FTI 277 HCl disrupts the normal functioning of this pathway. This leads to a decrease in the transmission of growth and differentiation signals within the cell .
Result of Action
FTI 277 HCl’s inhibition of the Ras signaling pathway results in a decrease in cell growth and an increase in apoptosis . Additionally, it has been shown to effectively clear hepatitis delta virus (HDV) viremia .
Safety and Hazards
FTI-277 HCl is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
One relevant paper discusses the effects and mechanisms of FTI-277 inhibiting the proliferation of myeloid leukemia cells and enhancing apoptosis induced by arsenic trioxide . The study found that FTI-277 exerts proliferation inhibition on myeloid leukemia cells by inhibiting constitutive ERK/MAPK activation and resulting in a G2/M block .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFFJUUNXEDEW-PXPMWPIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FTI 277 HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

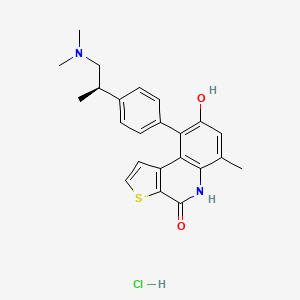

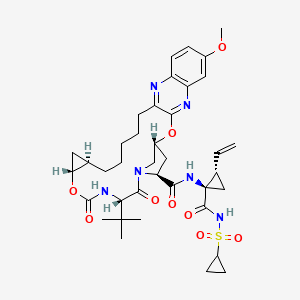
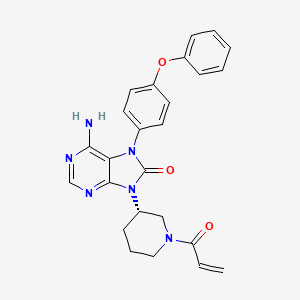
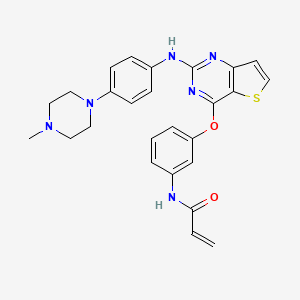
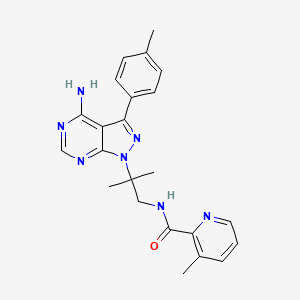
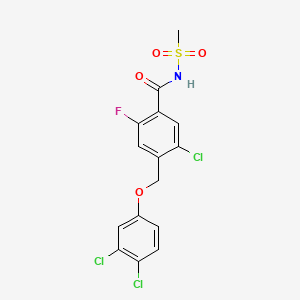
![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)


![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)
![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)